PI3K|A inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

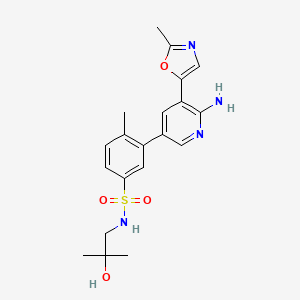

Structure

3D Structure

Properties

Molecular Formula |

C20H24N4O4S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

3-[6-amino-5-(2-methyl-1,3-oxazol-5-yl)pyridin-3-yl]-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23) |

InChI Key |

UQIUWUJYJBQZBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C |

Origin of Product |

United States |

Molecular Mechanism of Action of Pi3kα Inhibitor 4

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in vital cellular processes such as cell growth, proliferation, survival, and differentiation. nih.govnih.gov The Class I PI3K family, which includes the isoforms PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, are heterodimers composed of a catalytic and a regulatory subunit. nih.gov The α-isoform, PI3Kα, is particularly significant in oncology as its encoding gene, PIK3CA, is one of the most frequently mutated oncogenes in human cancers. nih.gov

PI3Kα Inhibitor 4, also identified as compound 10 in its discovery study, is a potent and selective inhibitor of the PI3Kα isoform. nih.govmedchemexpress.com It belongs to a chemical class of quinazolin-4(3H)-one derivatives. nih.gov The mechanism of action for this class of inhibitors typically involves competitive binding at the ATP-binding site within the kinase domain of the p110α catalytic subunit. nih.govtandfonline.com By occupying this pocket, the inhibitor prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), thereby blocking the downstream signaling cascade, most notably the activation of Akt. nih.govresearchgate.net

The potency and selectivity of PI3Kα Inhibitor 4 have been quantified through biochemical kinase assays. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. PI3Kα Inhibitor 4 demonstrates a high degree of potency against PI3Kα with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. nih.govmedchemexpress.com Its selectivity for the alpha-isoform is evident when compared to its activity against other Class I PI3K isoforms. nih.gov

Table 1: Biochemical Activity of PI3Kα Inhibitor 4 Against Class I PI3K Isoforms This interactive table summarizes the biochemical IC50 values of PI3Kα Inhibitor 4, demonstrating its potency and selectivity for the PI3Kα isoform in enzymatic assays.

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kβ | Fold Selectivity vs. PI3Kδ | Fold Selectivity vs. PI3Kγ |

|---|---|---|---|---|

| PI3Kα | 1.8 | 150x | 7.72x | 7.67x |

| PI3Kβ | 271.0 | - | - | - |

| PI3Kδ | 13.9 | - | - | - |

| PI3Kγ | 13.8 | - | - | - |

Data sourced from Dong J, et al., ACS Med Chem Lett, 2020. nih.gov

Modulation of Mutant Versus Wild Type Pi3kα Activity by Pi3kα Inhibitor 4

The frequent mutation of the PIK3CA gene in various cancers often leads to the constitutive activation of the PI3Kα signaling pathway, driving tumor growth. nih.govnih.gov These gain-of-function mutations make the mutant PI3Kα protein a prime target for therapeutic intervention. aacrjournals.org Consequently, a key characteristic of an effective PI3Kα inhibitor is its ability to potently inhibit the activity of these oncogenic mutant forms.

The efficacy of PI3Kα Inhibitor 4 against mutant PI3Kα was evaluated using cell-based assays that measure the inhibition of the PI3K pathway within a cellular context. nih.gov Specifically, its activity was tested in the BT-474 human breast ductal carcinoma cell line, which harbors a known activating mutation in the PIK3CA gene. nih.gov In this mutant-dependent cell line, PI3Kα Inhibitor 4 demonstrated potent inhibition of the PI3Kα pathway, as measured by the reduction in the phosphorylation of the downstream effector Akt. nih.govnih.gov

The compound's selectivity in a cellular environment was further established by comparing its activity in cell lines that are dependent on other PI3K isoforms. nih.gov For instance, its potency was significantly lower in the PTEN-null MDA-MB-468 cell line (dependent on PI3Kβ) and the Jeko-1 B cell line (dependent on PI3Kδ). nih.gov This demonstrates that the inhibitor retains its isoform selectivity in a complex biological system and is particularly effective in cells driven by mutant PI3Kα. nih.gov

Table 2: Cellular Activity of PI3Kα Inhibitor 4 in Various PI3K Isoform-Dependent Cell Lines This interactive table presents the cellular IC50 values of PI3Kα Inhibitor 4. The data highlights the compound's potent inhibitory activity in a PIK3CA-mutant cell line compared to cell lines dependent on other PI3K isoforms.

| Cell Line | PI3K Isoform Dependence | Cellular IC50 (nM) |

|---|---|---|

| BT-474 | PI3Kα (mutant) | 12.1 |

| MDA-MB-468 | PI3Kβ | 1393 |

| Jeko-1 | PI3Kδ | 183 |

| RAW264 | PI3Kγ | >10000 |

Data sourced from Dong J, et al., ACS Med Chem Lett, 2020. nih.gov

The research findings indicate that PI3Kα Inhibitor 4 is a highly potent inhibitor of oncogenic mutant PI3Kα. nih.govnih.gov Its ability to selectively target the alpha-isoform, particularly in a mutant context, underscores its potential as a specific therapeutic agent designed to counteract the effects of cancer-driving PIK3CA mutations.

Cellular and Biochemical Consequences of Pi3kα Inhibitor 4 Administration

Downstream Pathway Modulation by PI3Kα Inhibitor 4

PI3Kα Inhibitor 4 functions by blocking the catalytic activity of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govpatsnap.com This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. patsnap.com

The activation of Akt is a critical downstream event of PI3K signaling. The reduction in PIP3 levels following treatment with PI3Kα Inhibitor 4 prevents the recruitment of Akt to the cell membrane, thereby inhibiting its phosphorylation and activation. nih.govpatsnap.com Studies on selective PI3Kα inhibitors have consistently demonstrated a dose-dependent decrease in the phosphorylation of Akt at both threonine 308 (Thr308) and serine 473 (Ser473). aacrjournals.org This deactivation of Akt is a primary mechanism through which PI3Kα inhibitors exert their cellular effects. researchgate.net In some cellular contexts, potent inhibition of the PI3K pathway has been linked to a dual mechanism of action, where not only is Akt phosphorylation inhibited, but a decrease in the total protein levels of p110α is also observed. aacrjournals.org

| Cell Line | PIK3CA Mutation Status | Effect of PI3Kα Inhibitor | Reference |

|---|---|---|---|

| T47D (Breast Cancer) | Mutant | Dose-dependent decrease in p-Akt and p110α protein levels | aacrjournals.org |

| Immortalized and Primary Leukemic Cells | Not Specified | Significant inhibition of Akt phosphorylation | aacrjournals.org |

The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of the PI3K/Akt pathway and exists in two distinct complexes, mTORC1 and mTORC2. mdpi.comnih.gov By inhibiting Akt, PI3Kα Inhibitor 4 indirectly suppresses the activity of mTORC1. patsnap.com Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Inhibition of Akt by PI3Kα inhibitors leads to the activation of TSC, which in turn inhibits mTORC1 signaling. wikipedia.org This results in reduced phosphorylation of mTORC1 substrates such as S6 ribosomal protein and 4E-BP1, leading to a decrease in protein synthesis and cell growth. ashpublications.org

| Downstream Target | Effect of PI3Kα Inhibition | Consequence | Reference |

|---|---|---|---|

| mTORC1 | Inhibition | Decreased protein synthesis and cell growth | patsnap.com |

| p-S6rp | Diminished levels | Inhibition of translation | ashpublications.org |

| p-4E-BP1 | Down-regulation | Inhibition of cap-dependent translation | ashpublications.org |

The Forkhead box O (FOXO) family of transcription factors are critical regulators of cell fate, involved in processes such as apoptosis, cell cycle arrest, and DNA repair. nih.gov In the presence of active PI3K/Akt signaling, Akt phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and inactivation. nih.govresearchgate.net By inhibiting Akt phosphorylation, PI3Kα Inhibitor 4 leads to the dephosphorylation and subsequent nuclear translocation of FOXO transcription factors. nih.gov Once in the nucleus, active FOXO proteins can bind to the promoter regions of target genes, upregulating the expression of proteins involved in cell cycle arrest (e.g., p21/CIP1 and p27/KIP1) and apoptosis. nih.gov This activation of FOXO transcription factors is a key mechanism by which PI3Kα inhibitors can suppress tumor cell proliferation and survival. nih.govnih.gov

Cellular Phenotypic Responses Induced by PI3Kα Inhibitor 4 in vitro

The modulation of downstream signaling pathways by PI3Kα Inhibitor 4 translates into significant phenotypic changes at the cellular level. These responses are central to its anti-tumor activity and include the inhibition of cell proliferation and viability, as well as the induction of apoptosis and cell cycle arrest.

A primary consequence of PI3Kα inhibition is the suppression of cell proliferation and a reduction in cell viability. aacrjournals.org By disrupting the PI3K/Akt/mTOR pathway, which is fundamental for cell growth and division, PI3Kα inhibitors can effectively halt the proliferation of cancer cells, particularly those with a dependency on this pathway due to PIK3CA mutations. patsnap.comescholarship.org The anti-proliferative effects of these inhibitors have been demonstrated across a variety of cancer cell lines. nih.govmdpi.com

| Cell Line Type | Observed Effect of PI3Kα Inhibition | Reference |

|---|---|---|

| T-cell acute lymphoblastic leukemia (T-ALL) | Potent cytotoxic effects | nih.gov |

| ER+/PIK3CA mutant breast cancer | Inhibition of cell growth | mdpi.com |

| Mantle Cell Lymphoma | Inhibition of cell proliferation | ashpublications.org |

| Merkel cell carcinoma | Marked inhibition of cell proliferation and survival | escholarship.org |

In addition to inhibiting proliferation, PI3Kα inhibitors can induce programmed cell death, or apoptosis, and cause cell cycle arrest. nih.gov The induction of apoptosis is often mediated by the activation of FOXO transcription factors and the subsequent expression of pro-apoptotic genes. nih.gov Furthermore, the inhibition of the pro-survival signals normally provided by the PI3K/Akt pathway can lower the threshold for apoptosis. researchgate.netelifesciences.org While some studies suggest that PI3K inhibition alone may primarily induce cell cycle arrest rather than robust apoptosis, it can sensitize cancer cells to other apoptotic stimuli. researchgate.netelifesciences.orgnih.gov

PI3Kα inhibitors have been shown to cause cell cycle arrest, typically at the G0/G1 phase. nih.govresearchgate.net This is consistent with the role of the PI3K pathway in promoting cell cycle progression. The downregulation of key cell cycle proteins, such as cyclin D1, is a downstream effect of PI3K inhibition that contributes to this G1 arrest. ashpublications.orgnih.gov

| Cellular Process | Mechanism/Effect of PI3Kα Inhibition | Reference |

|---|---|---|

| Apoptosis | Can be induced, though often more pronounced in combination with other agents. plos.org | nih.govnih.govaacrjournals.org |

| Cell Cycle Arrest | Accumulation of cells in the G0/G1 phase. nih.gov | nih.govresearchgate.netresearchgate.net |

Effects of PI3Kα Inhibitor 4 on Cell Migration and Invasion

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamentally involved in regulating cellular motility, a process that is critical for both normal physiological functions and pathological conditions such as cancer metastasis. mdpi.com The aberrant activation of this pathway, often through mutations in the PIK3CA gene, is a known driver of cancer cell proliferation, invasion, and migration. mdpi.comoncotarget.com Consequently, the administration of PI3Kα Inhibitor 4 has profound effects on the migratory and invasive capabilities of susceptible cells.

Research has demonstrated that targeted inhibition of PI3Kα can effectively disrupt these oncogenic activities. mdpi.com In various preclinical models, the application of PI3K inhibitors has been shown to abrogate signaling cascades that promote cell movement and tissue infiltration. elsevierpure.com For instance, in transwell migration assays, treatment with PI3K inhibitors resulted in a marked decrease in the number of cells that migrated through the porous membrane. researchgate.net This inhibition is attributed to the disruption of downstream signaling that governs the cytoskeletal rearrangements and changes in cell adhesion necessary for cell motility. nih.gov

While the primary effect of PI3Kα inhibition is the suppression of migration and invasion, some studies have reported context-dependent paradoxical outcomes. In certain experimental settings, tumor cells have been observed to adapt to PI3K therapy by reprogramming signaling pathways, which can sometimes lead to an increase in tumor cell invasion as a resistance mechanism. nih.gov This highlights the complexity of the cellular response to targeted pathway inhibition. However, the predominant finding in multiple cancer models is that PI3Kα inhibition serves as a significant impediment to the metastatic processes of cell migration and invasion. oncotarget.comnih.gov

Table 1: Summary of Research Findings on PI3Kα Inhibition and Cell Motility

| Cell Line/Model | Assay Type | Key Finding | Reference |

|---|---|---|---|

| 4T1 Tumour Cells | Transwell Migration Assay | Treatment with a PI3K inhibitor significantly reduced the number of migrated cells. | researchgate.net |

| Breast Cancer Models | In vivo Metastasis Model | A PI3K/mTOR inhibitor effectively impaired the outgrowth of bone metastases. | nih.gov |

| Glioblastoma (GBM) Cells | 3D Tumor Spheroids | PI3K inhibitors vigorously stimulated tumor cell invasion in 3D models as an adaptive response. | nih.gov |

| Various Cancer Cells | General Finding | PIK3CA mutations facilitate tumor invasion; treatment with a PI3K inhibitor abrogated this effect. | elsevierpure.com |

Modulation of Cellular Metabolism by PI3Kα Inhibitor 4 (e.g., glucose uptake pathways)

The PI3K/AKT signaling pathway is a master regulator of cellular metabolism, particularly glucose homeostasis. amegroups.orgresearchgate.net It plays a crucial role in promoting the uptake and utilization of glucose to fuel anabolic processes required for cell growth and proliferation. nih.govnih.gov The administration of PI3Kα Inhibitor 4 directly interferes with these metabolic functions, leading to significant alterations in cellular energy dynamics.

One of the most well-characterized metabolic functions of the PI3K pathway is its role in promoting glucose uptake from the extracellular environment. researchgate.net Upon activation, the pathway, particularly through the downstream effector AKT, facilitates the translocation of glucose transporters (GLUTs), such as GLUT1 and GLUT4, from intracellular vesicles to the plasma membrane. amegroups.orgresearchgate.netnih.gov This process is essential for increasing the rate of glucose import into the cell. PI3Kα Inhibitor 4 blocks this signaling cascade, thereby preventing the efficient translocation of GLUTs to the cell surface. nih.govnih.gov This leads to a marked reduction in the cell's ability to take up glucose. nih.govcancer.gov

Table 2: Key Molecules in PI3Kα-Mediated Glucose Metabolism and the Impact of Inhibition

| Molecule | Function in Pathway | Effect of PI3Kα Inhibitor 4 | Reference |

|---|---|---|---|

| AKT (Protein Kinase B) | Key downstream effector of PI3K | Phosphorylation and activation are blocked. | patsnap.com |

| GLUT1 / GLUT4 | Glucose transporters | Translocation to the plasma membrane is inhibited. | amegroups.orgresearchgate.net |

| Hexokinase (HK) | First enzyme in glycolysis (Glucose -> G6P) | Activity is indirectly reduced due to pathway inhibition. | nih.gov |

| MYC | Transcription factor | Expression is downregulated, reducing transcription of glycolytic enzymes. | nih.gov |

| mTORC1 | Downstream protein complex | Activity is suppressed, leading to reduced protein synthesis and cell growth. | patsnap.com |

Reactive Oxygen Species (ROS) Production Elicited by PI3Kα Inhibitor 4

The relationship between the PI3K signaling pathway and reactive oxygen species (ROS) is complex and bidirectional. The pathway can influence ROS levels, and conversely, ROS can modulate PI3K signaling activity. frontiersin.org The administration of PI3Kα Inhibitor 4 can therefore alter the cellular redox balance, although the specific effects can vary depending on the cellular context.

The PI3K pathway is known to trigger the activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) enzymes, which are a major source of cellular ROS production. frontiersin.orgmdpi.com This activation is part of the signaling cascade that promotes cell proliferation and survival. By blocking the PI3K/AKT pathway, PI3Kα Inhibitor 4 can prevent the activation of NOX enzymes and thereby reduce the generation of ROS. frontiersin.org This effect can hinder the metastatic potential of cancer cells, in part by reducing the expression of ROS-dependent metalloproteases. frontiersin.org

Table 3: Interplay between PI3Kα Pathway and ROS Production

| Component | Role / Interaction | Consequence of PI3Kα Inhibition | Reference |

|---|---|---|---|

| NADPH Oxidase (NOX) | ROS-producing enzyme complex | Activation is inhibited, leading to decreased ROS production. | frontiersin.orgmdpi.com |

| AKT | Downstream kinase | Inhibition prevents phosphorylation of NOX subunits (e.g., p47phox). | mdpi.com |

| PTEN | Tumor suppressor, opposes PI3K | Not directly affected, but the pro-survival signaling that ROS-inactivated PTEN would cause is blocked. | frontiersin.org |

| Nrf2 | Transcription factor for antioxidant genes | Nuclear translocation can be reduced, potentially lowering the antioxidant response. | frontiersin.org |

Molecular Biomarkers of PI3Kα Inhibitor 4 Activity in Cellular Systems

The effective use of targeted therapies like PI3Kα Inhibitor 4 relies on the identification of molecular biomarkers. These biomarkers serve two primary purposes: predicting which cell populations are most likely to respond to the inhibitor (predictive biomarkers) and confirming that the drug is engaging its target and modulating the intended pathway in a biological system (pharmacodynamic biomarkers). nih.gov

Predictive Biomarkers: The most significant predictive biomarker for sensitivity to PI3Kα inhibitors is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. nih.govpatsnap.com These mutations lead to constitutive activation of the enzyme, making cells dependent on this pathway for growth and survival. patsnap.com Another key predictive biomarker is the inactivation or loss of the PTEN gene. nih.govmdpi.com PTEN is a phosphatase that counteracts PI3K activity; its loss results in hyperactivation of the pathway, which can confer sensitivity to PI3Kα inhibitors. nih.gov

Pharmacodynamic Biomarkers: These biomarkers are crucial for assessing target engagement and the biological response to treatment. A primary method for evaluating the activity of PI3Kα Inhibitor 4 is to measure the phosphorylation status of downstream effector proteins. nih.gov A significant reduction in the levels of phosphorylated AKT (pAKT), phosphorylated PRAS40, and phosphorylated ribosomal protein S6 (pS6) indicates successful inhibition of the PI3K pathway. nih.govnih.gov These phosphoprotein levels can be measured in tumor tissue or, in some cases, in circulating tumor cells. aacrjournals.org

Metabolic changes also serve as powerful pharmacodynamic biomarkers. Because PI3Kα inhibition impairs glucose uptake in tissues, administration of the inhibitor often leads to a systemic increase in blood glucose (hyperglycemia) and a corresponding feedback release of insulin (B600854). nih.govcancer.gov Additionally, functional imaging techniques such as 18F-fluorodeoxyglucose positron emission tomography (18F-FDG PET) can be used to non-invasively monitor the decrease in glucose uptake by tumors as a direct indicator of the inhibitor's metabolic effect. nih.gov

Table 4: Molecular Biomarkers for PI3Kα Inhibitor 4

| Biomarker Category | Biomarker | Description | Utility | Reference |

|---|---|---|---|---|

| Predictive | PIK3CA Gene Mutation | Activating mutations in the gene encoding the PI3Kα catalytic subunit. | Identifies tumors likely to be sensitive to PI3Kα inhibition. | nih.govpatsnap.com |

| Predictive | PTEN Loss/Inactivation | Loss of the tumor suppressor that negatively regulates the PI3K pathway. | Suggests pathway hyperactivation and potential sensitivity to inhibition. | nih.govmdpi.com |

| Pharmacodynamic | Phospho-AKT (pAKT) | Phosphorylated (active) form of a key downstream kinase. | Reduction indicates successful on-target pathway inhibition. | nih.govnih.gov |

| Pharmacodynamic | Phospho-S6 (pS6) | Phosphorylated ribosomal protein S6, a downstream effector of the mTORC1 pathway. | Reduction confirms inhibition of downstream signaling from PI3K. | nih.govnih.gov |

| Pharmacodynamic | Blood Glucose / Insulin | Systemic levels of glucose and insulin in the blood. | Increase serves as a systemic indicator of on-target metabolic effects. | cancer.gov |

| Pharmacodynamic | 18F-FDG PET Imaging | Functional imaging that measures glucose uptake in tissues. | A decrease in tumor FDG uptake demonstrates a metabolic response to the inhibitor. | nih.gov |

Preclinical Efficacy and Biological Activity of Pi3kα Inhibitor 4 in Disease Models

In vitro Sensitivity Profiling of PI3Kα Inhibitor 4 in Diverse Cell Lines

The in vitro activity of PI3Kα inhibitors has been extensively evaluated across a wide array of cancer cell lines to understand their therapeutic potential and to identify predictive biomarkers of response.

Correlation of PI3Kα Inhibitor 4 Efficacy with PIK3CA Mutation Status

A strong correlation exists between the presence of activating PIK3CA mutations and the sensitivity of cancer cell lines to PI3Kα inhibition. Studies involving large panels of cancer cell lines have consistently demonstrated that cell lines harboring PIK3CA mutations are significantly more responsive to selective PI3Kα inhibitors compared to their wild-type counterparts. For instance, in a comprehensive screening of numerous cell lines, those with PIK3CA mutations exhibited a markedly higher response rate to the PI3Kα inhibitor alpelisib (B612111) (NVP-BYL719). Specifically, 64% of PIK3CA-mutant cell lines were classified as responders, compared to only 22% of PIK3CA wild-type cell lines.

This heightened sensitivity in mutant cell lines is attributed to their dependency on the constitutively active PI3Kα signaling for survival and proliferation. The inhibitory action of compounds like PI3Kα Inhibitor 4 directly counteracts this oncogenic driver. The common hotspot mutations in PIK3CA, located in the helical (E542K, E545K) and kinase (H1047R) domains, confer this sensitivity. The efficacy of PI3Kα inhibitors like taselisib (B612264) has also been shown to be more potent in cell lines with these mutations.

However, the presence of a PIK3CA mutation alone does not guarantee sensitivity. The genetic context, including co-occurring mutations, can influence the response. For example, the presence of a KRAS mutation alongside a PIK3CA mutation in colorectal cancer models can impact the efficacy of PI3Kα inhibition.

Below is a table summarizing the differential sensitivity of cell lines based on PIK3CA mutation status to a representative PI3Kα inhibitor.

| Cell Line Feature | Responder Rate to PI3Kα Inhibition |

| PIK3CA Mutant | 64% |

| PIK3CA Wild-Type | 22% |

Data synthesized from studies on alpelisib (NVP-BYL719).

Efficacy of PI3Kα Inhibitor 4 in Patient-Derived Cell Lines

The evaluation of PI3Kα inhibitors in patient-derived cell (PDC) lines provides a more clinically relevant assessment of their potential efficacy. Studies using PDCs have corroborated the findings from established cell line screenings. In a study utilizing a panel of 29 malignant cell lines, including 26 PDCs, the cytotoxic effects of PI3Kα inhibitors like alpelisib and inavolisib were observed.

The efficacy of these inhibitors in PDC models also showed a correlation with the PIK3CA mutational status. For example, in a study on multiple myeloma cell lines, those with PIK3CA mutations (CAG and URVIN cell lines) were most sensitive to the PI3Kα inhibitor taselisib.

In vivo Evaluation of PI3Kα Inhibitor 4 in Animal Models

The anti-tumor activity of PI3Kα inhibitors has been confirmed in various preclinical animal models, which are crucial for understanding their therapeutic potential in a more complex biological system.

Efficacy of PI3Kα Inhibitor 4 in Xenograft Models (e.g., tumor regression, growth inhibition)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in demonstrating the in vivo efficacy of PI3Kα inhibitors. Treatment with these inhibitors typically leads to significant tumor growth inhibition and, in some cases, tumor regression, particularly in models derived from PIK3CA-mutant cell lines.

For instance, the PI3Kα inhibitor inavolisib (GDC-0077) demonstrated potent tumor regression in multiple PIK3CA-mutant xenograft and patient-derived xenograft (PDX) models, such as those derived from HCC1954 and KPL-4 breast cancer cell lines. Similarly, alpelisib has shown robust efficacy in tumor models dependent on PI3Kα signaling. The dual PI3K/mTOR inhibitor gedatolisib (B612122) resulted in a mean 92.2% reduction in leukemia burden in CRLF2/JAK-mutant patient-derived xenograft models of Philadelphia chromosome-like acute lymphoblastic leukemia.

The table below presents a summary of the in vivo efficacy of various PI3Kα inhibitors in different xenograft models.

| Inhibitor | Xenograft Model | Cancer Type | Key Efficacy Finding |

| Inavolisib (GDC-0077) | KPL-4 | Breast Cancer | Efficacious in a PIK3CA mutant model. |

| Inavolisib (GDC-0077) | HCC1954 | Breast Cancer | Induced tumor regression. |

| Alpelisib (NVP-BYL719) | PIK3CA-dependent tumors | Various | Good therapeutic efficacy. |

| Gedatolisib | Ph-like ALL PDX | Acute Lymphoblastic Leukemia | Near eradication of leukemia. |

| STX-478 | T47D | Breast Cancer | Dose-dependent reduction in tumor volume. |

Studies of PI3Kα Inhibitor 4 in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs), which develop tumors in their natural microenvironment due to specific genetic alterations, offer a high-fidelity platform for preclinical drug evaluation. Several GEMMs have been developed to study the role of Pik3ca mutations in cancer development and to test the efficacy of PI3Kα inhibitors.

For example, a GEMM expressing a Pik3ca mutation was used to demonstrate the efficacy of the PI3Kα inhibitor BYL719 in treating lesions associated with PIK3CA-related overgrowth spectrum (PROS). In a GEMM of PTEN-deficient prostate cancer, which exhibits hyperactivated PI3K signaling, treatment with the AKT inhibitor AZD5363 (downstream of PI3K) significantly reduced tumor growth. Furthermore, the dual PI3K/mTOR inhibitor NVP-BEZ235 induced tumor regression in a GEMM of PIK3CA wild-type colorectal cancer, suggesting that the benefits of PI3K pathway inhibition are not strictly limited to PIK3CA-mutant tumors in all contexts.

Pharmacodynamic Biomarker Modulation in Preclinical in vivo Studies with PI3Kα Inhibitor 4

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and for understanding the biological effects of a drug. In preclinical studies, the modulation of the PI3K signaling pathway is assessed by measuring the phosphorylation status of downstream effectors such as AKT and S6 ribosomal protein.

In vivo studies have consistently shown that PI3Kα inhibitors lead to a dose- and time-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and S6 in tumor tissues. For example, in xenograft models treated with alpelisib, a robust inhibition of p-AKT was observed.

Functional imaging techniques, such as 18F-fluorodeoxyglucose positron emission tomography (18F-FDG PET), have also been employed as a non-invasive PD biomarker. Inhibition of the PI3K pathway is expected to decrease glucose uptake, which can be visualized and quantified by 18F-FDG PET. Studies with the PI3Kα/δ inhibitor AZD8835 in a breast cancer xenograft model demonstrated a dose-dependent reduction in tumor 18F-FDG uptake, indicating a decrease in glucose metabolism as a result of pathway inhibition.

The table below lists some of the key pharmacodynamic biomarkers modulated by PI3Kα inhibitors in preclinical in vivo studies.

| Biomarker | Method of Detection | Effect of PI3Kα Inhibition |

| Phospho-AKT (p-AKT) | Immunohistochemistry (IHC), Western Blot | Decrease in phosphorylation |

| Phospho-S6 (p-S6) | Immunohistochemistry (IHC), Western Blot | Decrease in phosphorylation |

| Glucose Uptake | 18F-FDG PET | Decrease in uptake |

Modulation of the Tumor Microenvironment by PI3Kα Inhibitor 4 in Animal Models

The therapeutic efficacy of targeting the phosphoinositide 3-kinase (PI3K) pathway extends beyond direct effects on tumor cells to include significant modulation of the tumor microenvironment (TME). In animal models, inhibitors of the PI3Kα isoform, in particular, have demonstrated the capacity to alter the complex interplay between cancer cells and the surrounding stromal and immune components. This modulation can influence critical processes that support tumor growth and immune evasion, such as the formation of new blood vessels (angiogenesis) and the function of various immune cell populations.

Effects of PI3Kα Inhibitor 4 on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, providing essential nutrients and oxygen. The PI3K/Akt signaling pathway is a key regulator of this process, particularly through its influence on vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov Activation of the PI3K pathway in tumor cells can lead to increased secretion of VEGF. nih.gov Consequently, inhibitors targeting PI3Kα have been investigated for their anti-angiogenic properties. nih.govaacrjournals.org

Preclinical studies in various tumor models have shown that PI3Kα inhibitors can interfere with tumor angiogenesis. cam.ac.ukaacrjournals.org This effect is largely attributed to the dampening of VEGF production by tumor cells, which in turn reduces the stimulation of endothelial cells that form the blood vessels. nih.gov For instance, the pan-Class I PI3K inhibitor XL147 demonstrated a modest antivascular effect in xenograft tumors, observed through decreased tumor vascularization. aacrjournals.org

In vitro studies using specific PI3Kα inhibitors have provided more detailed insights. The PI3Kα-selective inhibitor BYL719 was shown to suppress key angiogenic processes in primary human endothelial cells. The compound inhibited VEGF-induced signaling and impaired the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

| Cell Type | Assay | Effect of PI3Kα Inhibition | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-induced Akt/eNOS activation | Dose-dependent decrease in phosphorylation | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiogenic Sprouting | Suppressed | nih.gov |

| Human Coronary Artery Endothelial Cells (HCAEC) | Angiogenic Sprouting | Suppressed | nih.gov |

By disrupting these signaling pathways, PI3Kα inhibitors can limit the blood supply to tumors, thereby contributing to their anti-cancer activity. nih.gov Some research also suggests that PI3K inhibition can lead to "vascular normalization," a process that may improve blood flow and enhance the delivery of other therapeutic agents to the tumor. peerj.com

Influence of PI3Kα Inhibitor 4 on Immune Cell Subsets and Function

The tumor microenvironment is often characterized by immunosuppression, which allows cancer cells to evade detection and destruction by the immune system. nih.gov Key players in this process include regulatory T cells (Tregs), which suppress the activity of cytotoxic T cells, and certain types of macrophages (M2-like). bmj.comnih.gov Emerging evidence indicates that PI3Kα inhibitors can reconfigure this immunosuppressive landscape, promoting a more active anti-tumor immune response. peerj.comnih.gov

Studies using syngeneic mouse models, which have a competent immune system, have been crucial in elucidating these effects. The PI3Kα-selective inhibitor CYH33, for example, demonstrated more potent antitumor activity in immune-competent mice compared to immunodeficient mice. nih.gov Treatment with CYH33 led to a favorable shift in the immune cell populations within the tumor, characterized by an increase in the infiltration and activation of tumor-fighting CD8+ and CD4+ T cells, and a reduction in immunosuppressive M2-like macrophages and Tregs. nih.govresearchgate.net This shift was also associated with the induction of long-term immune memory. researchgate.net

Similarly, the dual PI3Kα/δ inhibitor AZD8835 has shown strong single-agent anti-tumor activity linked to profound changes in the TME. bmj.comnih.gov Treatment in various preclinical models resulted in a dynamic suppression of Tregs and a corresponding improvement in the activation and memory of CD8+ T cells. bmj.combmj.comnih.gov Interestingly, continuous suppression of Tregs was not found to be a requirement for robust anti-tumor activity, suggesting that PI3Kα/δ inhibitors may directly enhance the function and viability of effector T cells. bmj.comnih.gov

The table below summarizes the observed effects of specific PI3Kα inhibitors on key immune cell populations within the tumor microenvironment in preclinical models.

| Inhibitor (Target) | Immune Cell Subset | Observed Effect in Animal Models | Source |

|---|---|---|---|

| CYH33 (PI3Kα) | CD8+ T Cells | Enhanced infiltration and activation | nih.gov |

| CYH33 (PI3Kα) | CD4+ T Cells | Enhanced infiltration and activation | nih.gov |

| CYH33 (PI3Kα) | Regulatory T Cells (Tregs) | Attenuated | nih.gov |

| CYH33 (PI3Kα) | M2-like Macrophages | Attenuated infiltration | nih.gov |

| AZD8835 (PI3Kα/δ) | CD8+ T Cells | Improved activation and memory; sustained increase in frequency | bmj.combmj.comnih.gov |

| AZD8835 (PI3Kα/δ) | Regulatory T Cells (Tregs) | Dynamic/significant suppression | bmj.combmj.comnih.gov |

| AZD8835 (PI3Kα/δ) | Myeloid Cells | Suppression of macrophages and dendritic cells (DCs) | bmj.com |

Synthetic Methodologies for Pi3kα Inhibitor 4 and Its Derivatives

Retrosynthetic Analysis of PI3Kα Inhibitor 4

A retrosynthetic analysis of PI3Kα Inhibitor 4, which possesses a core structure of 2'-amino-5-fluoro-2-(morpholin-4-yl)-4,5'-bipyrimidin-6-amine, suggests a convergent synthetic strategy. The primary disconnection can be made at the C-N bond linking the bipyrimidine core and the amino group at the 6-position. This leads to two key fragments: a functionalized bipyrimidine and an amine.

Further deconstruction of the bipyrimidine core can be envisioned through the disconnection of the bond between the two pyrimidine rings. This suggests a cross-coupling reaction, a common strategy for the formation of biaryl systems. This leads to two pyrimidine-based building blocks. One is a di-substituted pyrimidine bearing a morpholine group and a leaving group (such as a halogen) suitable for cross-coupling. The other is a functionalized pyrimidine with an amino group and a boronic acid or ester, or another suitable functional group for the cross-coupling reaction.

This retrosynthetic approach allows for the modular synthesis of PI3Kα Inhibitor 4 and its derivatives, where different amines and substituted pyrimidines can be combined to generate a library of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Intermediates and Reaction Pathways for PI3Kα Inhibitor 4

The forward synthesis of PI3Kα Inhibitor 4, based on the retrosynthetic analysis, would involve the preparation of key intermediates followed by their coupling.

Synthesis of the Bipyrimidine Core:

A plausible pathway for the synthesis of the bipyrimidine core involves a Suzuki coupling reaction. The synthesis would begin with commercially available pyrimidine precursors. For instance, a dihalopyrimidine can be selectively functionalized with morpholine at one position, leaving the other halogen for the subsequent cross-coupling reaction. The other pyrimidine ring can be prepared with a boronic acid or ester functionality.

| Intermediate | Structure | Synthetic Utility |

| 2-morpholino-4,6-dichloropyrimidine | Precursor for the morpholino-pyrimidine fragment | |

| 5-fluoro-6-aminopyrimidine-4-boronic acid | Precursor for the fluoro-aminopyrimidine fragment |

The Suzuki coupling of these two intermediates in the presence of a palladium catalyst and a suitable base would yield the desired bipyrimidine core.

Final Assembly:

The final step in the synthesis of PI3Kα Inhibitor 4 would be the nucleophilic aromatic substitution (SNAr) reaction between the chlorinated bipyrimidine intermediate and a suitable amine. The chlorine atom at the 6-position of the bipyrimidine is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine rings.

A general reaction scheme is presented below:

Step 1: Synthesis of the morpholino-pyrimidine intermediate 2,4,6-trichloropyrimidine can be reacted with morpholine under controlled conditions to achieve monosubstitution, yielding 2-morpholino-4,6-dichloropyrimidine.

Step 2: Synthesis of the bipyrimidine core The resulting 2-morpholino-4,6-dichloropyrimidine can then undergo a Suzuki coupling with a suitably protected aminofluoropyrimidine boronic acid derivative.

Step 3: Final amination The final step involves the reaction of the chlorinated bipyrimidine with an amine to furnish PI3Kα Inhibitor 4.

Stereoselective Synthesis Approaches for PI3Kα Inhibitor 4

The core structure of PI3Kα Inhibitor 4 itself is achiral. However, this scaffold is often coupled with chiral amines, such as substituted pyrrolidines, in the development of more advanced inhibitors like PF-06843195. Therefore, the stereoselective synthesis of these chiral amines is crucial.

For instance, the synthesis of a key intermediate, (3S)-3-amino-3-(hydroxymethyl)pyrrolidine, can be achieved from chiral starting materials such as L-proline or through asymmetric synthesis methodologies.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. Another strategy is the application of stereoselective reduction of a ketone or imine precursor to establish the desired stereocenter. The use of enzymes for the kinetic resolution of racemic intermediates is also a viable method to obtain enantiomerically pure building blocks.

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | The stereocenter is pre-defined. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a reaction. | Can be highly efficient and atom-economical. |

| Diastereoselective Reactions | Substrate-controlled reactions where an existing stereocenter directs the formation of a new one. | Predictable outcomes based on steric and electronic factors. |

Optimization of Synthetic Routes for Scalability and Robustness of PI3Kα Inhibitor 4 Production

For the large-scale production of PI3Kα Inhibitor 4 and its derivatives, the optimization of the synthetic route is essential to ensure efficiency, cost-effectiveness, and safety.

Key areas for optimization include:

Reagent and Catalyst Selection: Replacing expensive or hazardous reagents with cheaper and safer alternatives is a primary goal. For the Suzuki coupling, optimizing the palladium catalyst loading and ligand selection can significantly impact the cost and efficiency.

Process Conditions: Fine-tuning reaction parameters such as temperature, concentration, and reaction time can lead to improved yields and reduced formation of byproducts. The use of flow chemistry for certain steps can offer better control over reaction conditions and enhance safety.

Purification Methods: Developing robust crystallization methods for the purification of intermediates and the final product can be more cost-effective and scalable than chromatographic purification.

A comparative table of potential optimization strategies is provided below:

| Parameter | Lab-Scale Approach | Optimized Scale-Up Approach |

| Purification | Column Chromatography | Crystallization, Extraction |

| Reagents | Stoichiometric reagents | Catalytic reagents, cheaper alternatives |

| Process | Batch processing | Continuous flow or telescoped reactions |

| Solvents | A wider range of solvents | Greener, recyclable solvents |

By focusing on these aspects, the synthesis of PI3Kα Inhibitor 4 can be made more amenable to industrial-scale production, facilitating the development of novel therapeutics.

Combination Strategies with Pi3kα Inhibitor 4 in Preclinical Settings

Synergistic Interactions of PI3Kα Inhibitor 4 with Other Targeted Agents

Combination of PI3Kα Inhibitor 4 with Kinase Inhibitors (e.g., CDK4/6, EGFR, KRAS)

Preclinical evidence strongly supports the combination of PI3Kα inhibitors with various kinase inhibitors to achieve synergistic anti-tumor activity.

CDK4/6 Inhibitors: The combination of PI3Kα inhibitors, such as BYL719 (Alpelisib), with CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) has demonstrated significant synergistic effects in various cancer models, including breast cancer and head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.comaacrjournals.orgmdpi.com In PIK3CA-mutant lung squamous cell carcinoma (LUSC) patient-derived xenografts (PDXs), the combination of a PI3K inhibitor with a CDK4/6 inhibitor resulted in greater antitumor effects than either monotherapy alone. aacrjournals.org Studies in ER-positive breast cancer cell lines have shown that combining PI3K and CDK4/6 inhibitors can overcome resistance to single-agent CDK4/6 inhibitors. mdpi.com This combination has been shown to enhance tumor growth inhibition and, in some models, induce tumor regression. mdpi.comaacrjournals.org The rationale for this combination lies in the crosstalk between the PI3K and CDK4/6 pathways, where inhibition of one can lead to compensatory activation of the other. mdpi.commdpi.com

EGFR Inhibitors: In preclinical models of glioma and head and neck cancer, combining PI3Kα inhibitors with EGFR inhibitors, such as erlotinib (B232) and cetuximab, has shown synergistic anti-proliferative and anti-tumor activity. nih.govasco.org This is particularly relevant in tumors with EGFR amplification and PTEN mutations, where dual inhibition of both pathways is more effective than targeting either one alone. nih.gov Preclinical data suggest that simultaneous inhibition of PI3K and EGFR leads to synergistic antitumor activity in HNSCC. asco.org

KRAS Inhibitors: For KRAS-mutant cancers, particularly non-small cell lung cancer (NSCLC), combining PI3Kα inhibitors with KRAS G12C inhibitors like ARS1620 and AMG510 has shown promise in overcoming resistance. aacrjournals.orgnih.gov While direct KRAS inhibition can be effective, adaptive resistance often emerges through reactivation of the PI3K/AKT pathway. aacrjournals.orgnih.gov The addition of a PI3Kα inhibitor can abrogate this resistance mechanism, leading to synergistic anti-tumor effects both in vitro and in vivo. aacrjournals.orgnih.govcancerbiomed.org The combination of a PI3Kα inhibitor with a KRAS G12C inhibitor has demonstrated a favorable safety profile in preclinical models. nih.gov

Table 1: Preclinical Studies of PI3Kα Inhibitor 4 in Combination with Kinase Inhibitors

| Cancer Type | PI3Kα Inhibitor | Combination Agent | Kinase Target | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | BYL719, GDC0032 | Abemaciclib | CDK4/6 | Cell lines, PDX | Synergistic anti-tumor effect, overcomes acquired and inherent resistance. nih.govmdpi.com | nih.govmdpi.com |

| Breast Cancer (ER+) | BYL719 | Ribociclib | CDK4/6 | Xenograft models | Enhanced tumor growth inhibition and immunogenicity. mdpi.com | mdpi.com |

| Lung Squamous Cell Carcinoma (LUSC) | BKM120, BYL719 | Palbociclib | CDK4/6 | PDX models | Greater antitumor effects compared to monotherapy in PIK3CA-mutant models. aacrjournals.org | aacrjournals.org |

| Glioma (PTEN-mutant) | PI-103 | Erlotinib | EGFR | Cell lines | Augmented antiproliferative efficacy compared to monotherapy. nih.gov | nih.gov |

| Head and Neck Squamous Cell Carcinoma (SCCHN) | BYL719 | Cetuximab | EGFR | --- | Preclinical data suggest synergistic antitumor activity. asco.org | asco.org |

| Non-Small Cell Lung Cancer (NSCLC, KRAS G12C) | ARS1620 | PI3K-AKT-mTOR inhibitors | PI3K/mTOR | Cell lines, PDX | Broad sensitizing effect, overcomes resistance to KRAS G12C inhibition. aacrjournals.org | aacrjournals.org |

| KRAS-mutant NSCLC | CYH33 | AMG510 | KRAS G12C | Cell lines, in vivo | Synergistic effect against parental and resistant cells. nih.gov | nih.gov |

| KRAS-mutant NSCLC | CYH33 | PD0332991 | CDK4/6 | Cell lines, xenografts | Synergistic suppression of proliferation. cancerbiomed.org | cancerbiomed.org |

Combination of PI3Kα Inhibitor 4 with Pathway Modulators (e.g., ER pathway modulators)

In hormone receptor-positive (HR+) breast cancer, the interplay between the PI3K and estrogen receptor (ER) signaling pathways is a key area of investigation for combination therapies.

ER Pathway Modulators: Preclinical studies have demonstrated that inhibiting the PI3K pathway can lead to an upregulation of ER function, creating a dependency on this pathway for survival. nih.gov This provides a strong rationale for combining PI3Kα inhibitors with ER antagonists like fulvestrant (B1683766) or tamoxifen. nih.gov In ER-positive breast cancer models with PIK3CA mutations, the combination of a PI3Kα inhibitor (such as BYL719 or STX-478) with fulvestrant has been shown to markedly sensitize tumors to treatment, leading to significant tumor regressions in vivo. nih.govaacrjournals.org The combination of a PI3Kα inhibitor, fulvestrant, and a CDK4/6 inhibitor has also shown promising efficacy in preclinical models of heavily pretreated PIK3CA-mutant ER+ breast cancer. nih.gov Furthermore, next-generation mutant-selective PI3Kα inhibitors like LY4045004 have demonstrated dose-dependent tumor regressions in combination with fulvestrant in breast cancer models. aacrjournals.org

Table 2: Preclinical Studies of PI3Kα Inhibitor 4 in Combination with ER Pathway Modulators

| Cancer Type | PI3Kα Inhibitor | Combination Agent | Pathway Target | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Breast Cancer (ER+) | BYL719 | Fulvestrant, Tamoxifen | ER | Cell lines, Xenografts, PDX | Fulvestrant markedly sensitized tumors to PI3Kα inhibition, resulting in major tumor regressions. nih.gov | nih.gov |

| Breast Cancer (ER+, HER2-) | STX-478 | Fulvestrant | ER | Xenograft | Combination led to robust and durable tumor regression. aacrjournals.org | aacrjournals.org |

| Breast Cancer (ER+) | Taselisib (B612264) | Fulvestrant, Palbociclib | ER, CDK4/6 | --- | Promising efficacy in heavily pretreated PIK3CA-mutant models. nih.gov | nih.gov |

| Breast Cancer (HR+) | LY4045004 | Fulvestrant | ER | Breast cancer models | Dose-dependent tumor regressions without inducing hyperglycemia. aacrjournals.org | aacrjournals.org |

Molecular Mechanisms of Synergy and Resistance Overcoming with PI3Kα Inhibitor 4 Combinations

The synergistic effects of PI3Kα inhibitor combinations stem from their ability to counteract the complex feedback loops and compensatory signaling pathways that cancer cells use to evade single-agent therapies.

Inhibition of PI3Kα alone can lead to the activation of other signaling pathways as a resistance mechanism. nih.govmdpi.com For instance, resistance to PI3K inhibitors in HNSCC is associated with the activation of the mTOR and cyclin D1 pathways. nih.gov By combining a PI3Kα inhibitor with a CDK4/6 inhibitor, both pathways are simultaneously blocked, leading to enhanced inhibition of downstream targets like pS6 and pRB, and ultimately overcoming resistance. nih.govmdpi.com Similarly, in KRAS-mutant cancers, resistance to KRAS inhibitors often involves the reactivation of the MAPK pathway and a failure to inactivate the PI3K-AKT pathway. aacrjournals.org Combining a KRAS inhibitor with a PI3K inhibitor can overcome this by suppressing both signaling arms. aacrjournals.orgnih.gov

Another key mechanism involves the reciprocal regulation between the PI3K and ER pathways in breast cancer. Inhibition of PI3Kα can paradoxically enhance ER-dependent transcription, which can be exploited by co-administering an ER antagonist to achieve a more potent anti-tumor effect. nih.gov

Resistance to PI3Kα inhibitors can also arise from secondary mutations in the PIK3CA gene itself. aacrjournals.org In such cases, combining orthosteric and allosteric PI3Kα inhibitors, or using downstream inhibitors like AKT inhibitors, may overcome this acquired resistance. aacrjournals.org

Sequential versus Concurrent Administration of PI3Kα Inhibitor 4 in Preclinical Models

The scheduling of combination therapies, whether administered concurrently or sequentially, is an area of active preclinical investigation. The optimal sequence can depend on the specific drugs and the underlying biology of the tumor.

Preclinical studies have explored different dosing schedules to mitigate toxicities associated with continuous dosing of PI3Kα inhibitors. aacrjournals.org Intermittent high-dose administration of a PI3K inhibitor has been shown to be effective in blocking the pathway and inducing apoptosis in breast cancer xenografts, and it facilitated combinations with other agents. aacrjournals.org

In the context of immunotherapy, sequential targeting of different pathways has shown promise. For example, in a preclinical model, sequential administration of a PI3Kδ inhibitor followed by an anti-LAG3 antibody led to successful tumor therapy in all mice, demonstrating the functional importance of the timing of inhibition. nih.gov While continuous suppression of PI3Kα/δ was not required for anti-tumor activity, an intermittent dosing schedule potentiated tumor growth inhibition in syngeneic models. researchgate.net

However, other preclinical data for different drug combinations support concurrent administration to achieve maximal synergistic effects by simultaneously blocking multiple survival pathways. nih.govcancerbiomed.org The decision between sequential and concurrent administration is complex and likely needs to be tailored based on the specific combination and cancer type, with the goal of maximizing efficacy while minimizing toxicity. frontiersin.org

Table 3: Compound Names Mentioned

| Compound Name | Alias/Code | Target(s) |

|---|---|---|

| PI3Kα inhibitor 4 | --- | PI3Kα |

| Alpelisib (B612111) | BYL719 | PI3Kα |

| Taselisib | GDC0032 | PI3Kα, PI3Kδ |

| Buparlisib | BKM120 | Pan-PI3K |

| Pictilisib | GDC-0941 | Pan-PI3K |

| Copanlisib | BAY 80-6946 | PI3Kα, PI3Kδ |

| Inavolisib | GDC-0077 | PI3Kα |

| RLY-2608 | --- | Mutant-selective PI3Kα |

| STX-478 | --- | Mutant-selective PI3Kα |

| LY4045004 | --- | Mutant-selective PI3Kα |

| PI-103 | --- | PI3Kα, mTOR |

| CYH33 | --- | PI3Kα |

| Palbociclib | PD-0332991 | CDK4/6 |

| Ribociclib | LEE011 | CDK4/6 |

| Abemaciclib | LY2835219 | CDK4/6 |

| Erlotinib | --- | EGFR |

| Cetuximab | --- | EGFR |

| ARS1620 | --- | KRAS G12C |

| AMG510 | Sotorasib | KRAS G12C |

| Fulvestrant | --- | ER |

| Tamoxifen | --- | ER |

Advanced Research Applications and Future Directions for Pi3kα Inhibitor 4

PI3Kα Inhibitor 4 as a Chemical Probe for Pathway Elucidation

Chemical probes are indispensable tools for unraveling complex biological signaling networks. researchgate.netnih.gov An ideal chemical probe possesses high selectivity and potency, allowing for the specific modulation of its target without confounding off-target effects. researchgate.netnih.gov PI3Kα Inhibitor 4, particularly in its covalent forms, has demonstrated utility as a high-quality chemical probe for delineating the specific functions of the PI3Kα isoform from other class I PI3K isoforms. researchgate.netethz.ch

The challenge in studying PI3K signaling lies in the high conservation of the ATP-binding sites across the four class I isoforms (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ), making the development of truly isoform-specific inhibitors difficult. nih.govresearchgate.net However, researchers have successfully developed covalent probes targeting a non-conserved cysteine residue (Cys862) in PI3Kα, a strategy that confers exquisite selectivity. acs.orgaacrjournals.org These covalent inhibitors, by permanently blocking the target's function, provide a powerful method to study PI3Kα-specific signaling branches. acs.orgaacrjournals.org

For instance, washout experiments using highly selective covalent PI3Kα probes have enabled the quantification of how different receptors, such as insulin (B600854), EGF, and CXCL12 receptors, couple to distinct PI3K isoforms for signal transduction. researchgate.netrsc.org This level of detail is crucial for understanding the context-dependent roles of each isoform. Furthermore, the use of such probes has revealed that persistent inhibition of PI3Kα can be rapidly bypassed by other class I PI3K isoforms in cells lacking the tumor suppressor PTEN, highlighting the pathway's adaptive resistance mechanisms. researchgate.netrsc.org

Investigating Novel Binding Pockets and Mechanisms of Action for Next-Generation PI3Kα Inhibitors

The quest for more effective and better-tolerated PI3Kα inhibitors has led to the exploration of novel binding pockets beyond the highly conserved ATP-binding site. The majority of clinically experienced PI3K inhibitors are orthosteric, meaning they compete with ATP for binding within the catalytic pocket. nih.gov While effective, this can lead to off-target effects and toxicities due to the inhibition of wild-type PI3Kα in healthy tissues. aacrjournals.org

A promising strategy involves the development of allosteric inhibitors, which bind to sites on the enzyme distinct from the active site. nih.gov These inhibitors can offer greater selectivity for mutant forms of PI3Kα, which are frequently found in cancers. nih.govresearchgate.net Fragment-based screening and X-ray crystallography have been instrumental in identifying several novel binding pockets on PI3Kα that could be exploited for the design of mutant-selective inhibitors. nih.govresearchgate.netrcsb.org One such pocket of interest is located near Glu542, a residue within one of the most frequently mutated domains of PI3Kα. nih.govresearchgate.net

The discovery of unique binding modes, such as the Y-shaped conformation adopted by certain ligands, has provided new scaffolds for inhibitor design. pnas.org These compounds can interact with subpockets that are distinct from those engaged by conventional ATP-competitive inhibitors, potentially leading to improved selectivity and different pharmacological profiles. pnas.org For example, the inhibitor STX-478 is a mutant-selective, allosteric PI3Kα inhibitor that has shown promise in preclinical models. scorpiontx.comprobechem.com Similarly, RLY-2608 is another allosteric inhibitor that demonstrates selectivity for mutant PI3Kα over the wild-type form. probechem.comprecisionmedicineonline.com The development of such next-generation inhibitors that spare wild-type PI3Kα is anticipated to minimize side effects like hyperglycemia, a common on-target toxicity of less selective inhibitors. aacrjournals.orgprecisionmedicineonline.com

Development of Predictive Preclinical Models for PI3Kα Inhibitor 4 Response

The successful clinical translation of PI3Kα inhibitors is heavily reliant on the development of robust preclinical models that can accurately predict patient response. The identification of predictive biomarkers is a key aspect of this endeavor. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, have emerged as a primary biomarker for sensitivity to PI3Kα inhibitors. aacrjournals.orgaacrjournals.org Preclinical studies have consistently shown that cancer cell lines and xenograft models harboring PIK3CA mutations are more responsive to PI3Kα-selective inhibitors like alpelisib (B612111) (NVP-BYL719). aacrjournals.org

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become an invaluable tool. These models better recapitulate the heterogeneity and complexity of human tumors compared to traditional cell line-derived xenografts. aacrjournals.org For instance, PDX models of ER-positive breast cancer with PIK3CA mutations have been used to demonstrate the efficacy of mutant-selective inhibitors like RLY-2608 and STX-478. precisionmedicineonline.com

Furthermore, the integration of genomic data, such as from the Cancer Cell Line Encyclopedia (CCLE), with drug sensitivity data has enabled large-scale analyses to identify features that predict response to PI3Kα inhibitors. aacrjournals.org This approach has confirmed that PIK3CA mutations are a significant predictor of response. aacrjournals.org However, it's also clear that the genetic context is crucial, as not all PIK3CA-mutant tumors respond equally, suggesting that other factors, such as the specific type of mutation (e.g., kinase versus helical domain mutations) and the presence of co-occurring mutations, play a role. aacrjournals.orgmdpi.com Future preclinical models will likely incorporate more complex systems, such as humanized mouse models, to also evaluate the interplay between PI3Kα inhibition and the tumor microenvironment, including the immune system. nih.gov

Exploration of PI3Kα Inhibitor 4 in Non-Oncological Research Contexts

While the primary focus of PI3Kα inhibitor development has been on cancer, the PI3K pathway is a central regulator of numerous physiological processes, and its dysregulation is implicated in a wide range of human diseases. nih.gov This opens up significant potential for the application of PI3Kα inhibitors in non-oncological research.

One area of active investigation is in overgrowth syndromes, which are characterized by localized tissue hyper-proliferation. mdpi.com Many of these syndromes are caused by somatic mutations in PIK3CA, similar to those found in cancer. mdpi.com Preclinical studies in models of PIK3CA-related overgrowth spectrum (PROS) have shown promising results with PI3Kα inhibitors. acs.orgmdpi.com

The PI3K pathway also plays a critical role in metabolism, particularly in insulin signaling. nih.gov Inhibition of PI3Kα in metabolic tissues like the liver and muscle can impair glucose uptake, leading to insulin resistance and hyperglycemia. nih.gov While this is a major on-target toxicity in cancer therapy, highly selective PI3Kα chemical probes are being used to dissect the specific role of the α-isoform in metabolic regulation, which could inform the development of therapies for metabolic disorders like diabetes. aacrjournals.orgnih.gov

Other potential non-oncological applications for PI3Kα inhibitors are being explored in areas such as:

Neurological disorders: The PI3K pathway is involved in neuronal survival and function, and its dysregulation has been linked to diseases like Alzheimer's. nih.govacs.org

Immunological disorders: PI3K signaling is crucial for the function of various immune cells. nih.gov

Cardiovascular disease: The pathway is implicated in processes like angiogenesis and cardiac function. nih.govacs.org

Polycystic kidney disease: Alterations in proliferative signals driven by the PI3K/AKT/mTOR pathway are major drivers of this disease. mdpi.com

Emerging Concepts in PI3Kα Signaling and its Inhibition

The field of PI3K signaling is continuously evolving, with new concepts emerging that are shaping the future of PI3Kα inhibitor development and application.

One key area of advancement is the development of inhibitors that can overcome resistance. Tumors can develop resistance to PI3Kα inhibitors through various mechanisms, including feedback activation of compensatory signaling pathways or the acquisition of secondary mutations in PIK3CA. consensus.appaacrjournals.org Allosteric inhibitors that bind to novel sites may be effective against tumors that have acquired resistance mutations to orthosteric inhibitors. aacrjournals.org Additionally, combination therapies that co-target these resistance pathways are a major focus of current research. nih.govconsensus.app

Another emerging concept is the development of "pan-mutant-selective" inhibitors. oncologypipeline.com Unlike inhibitors that target a specific mutation (e.g., H1047R), these agents are designed to inhibit a broader range of activating mutations in PI3Kα while still sparing the wild-type enzyme. oncologypipeline.com This approach could potentially benefit a larger patient population with diverse PIK3CA mutations.

The role of the tumor microenvironment in modulating the response to PI3Kα inhibition is also gaining increased attention. PI3K signaling in non-cancer cells within the tumor, such as immune cells and endothelial cells, can impact tumor growth and response to therapy. nih.gov For example, inhibitors targeting p110α have been shown to impair angiogenesis. nih.gov Future strategies may involve combining PI3Kα inhibitors with immunotherapies to enhance anti-tumor responses. consensus.app

Finally, novel therapeutic modalities are being explored, such as proteolysis-targeting chimeras (PROTACs). consensus.app These molecules are designed to induce the selective degradation of the target protein rather than just inhibiting its function, which could offer a more sustained and potent therapeutic effect. nih.gov

Q & A

Q. What is the molecular mechanism of action of PI3K/A inhibitor 4, and how does it selectively target the PI3K/A pathway?

PI3K/A inhibitor 4 functions by binding to the ATP-binding pocket of the PI3Kα isoform, inhibiting its kinase activity and downstream signaling. This disrupts the phosphorylation of Akt, a key effector in cell survival, proliferation, and metabolism. Selectivity is determined through competitive binding assays and structural studies comparing inhibitor interactions with PI3K isoforms (e.g., α vs. β/γ/δ) . To validate mechanism, researchers should use Western blotting for phosphorylated Akt (Ser473) and PI3K activity assays in cell lines with defined PI3K pathway mutations.

Q. Which preclinical models (in vitro and in vivo) are most appropriate for evaluating the efficacy of PI3K/A inhibitor 4?

In vitro: Use cancer cell lines with PI3Kα mutations (e.g., PIK3CA E545K or H1047R) to assess inhibitor sensitivity via viability assays (MTT/CellTiter-Glo). Include PTEN-null models to study compensatory pathways. In vivo: Xenograft models with PI3Kα-driven tumors are ideal; monitor tumor volume and pharmacodynamic markers (e.g., p-Akt suppression) . Always include a control group treated with a pan-PI3K inhibitor (e.g., LY294002) for comparison .

Q. How do researchers standardize experimental conditions to ensure reproducibility in PI3K/A inhibitor 4 studies?

Key steps include:

- Using validated cell lines with documented PI3K pathway status.

- Normalizing inhibitor concentrations to IC50 values derived from dose-response curves.

- Including controls for off-target effects (e.g., PI3Kβ/δ/γ inhibitors) and pathway reactivation (e.g., FOXO1 nuclear translocation assays) .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a clinical trial involving PI3K/A inhibitor 4 in combination therapies?

- Population : Patients with PI3Kα-mutated, hormone receptor-positive breast cancer.

- Intervention : PI3K/A inhibitor 4 + CDK4/6 inhibitor.

- Comparison : CDK4/6 inhibitor alone.

- Outcome : Progression-free survival (PFS) and incidence of hyperglycemia (a common PI3K inhibitor toxicity).

- Time : 12-month follow-up. This structure ensures clarity in hypothesis testing and aligns with translational goals .

Q. What methodologies are recommended for optimizing the dose of PI3K/A inhibitor 4 to balance efficacy and toxicity?

- Conduct dose-escalation studies in preclinical models using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Measure plasma drug levels (LC-MS/MS) and correlate with target inhibition (e.g., p-Akt reduction in tumor biopsies).

- Use toxicity endpoints like fasting glucose levels to identify the maximum tolerated dose (MTD) .

Q. How can researchers address contradictory data on PI3K/A inhibitor 4’s efficacy across different cancer subtypes?

- Perform subgroup analyses based on genetic biomarkers (e.g., PIK3CA mutation status, PTEN expression).

- Use multi-omics approaches (RNA-seq, proteomics) to identify resistance mechanisms, such as MAPK pathway activation.

- Validate findings in patient-derived organoids (PDOs) to bridge in vitro and clinical data .

Q. What strategies are effective in overcoming resistance to PI3K/A inhibitor 4 in preclinical models?

- Combine with mTOR inhibitors (e.g., everolimus) to block downstream signaling.

- Test epigenetic modifiers (e.g., HDAC inhibitors) to reverse adaptive transcriptional changes.

- Monitor metabolic adaptations (e.g., glycolysis upregulation) using Seahorse assays .

Q. How should translational researchers prioritize outcome measures when evaluating PI3K/A inhibitor 4 in early-phase trials?

- Primary outcomes: Objective response rate (ORR) and safety (e.g., incidence of grade ≥3 adverse events).

- Secondary outcomes: Biomarker validation (e.g., circulating tumor DNA for PIK3CA mutations) and quality-of-life metrics.

- Exploratory outcomes: Immune profiling (e.g., PD-L1 expression post-treatment) .

Methodological Tools and Frameworks

Q. Which statistical methods are suitable for analyzing time-dependent outcomes in PI3K/A inhibitor 4 studies?

Q. How can the FINER criteria enhance the feasibility of a research question on PI3K/A inhibitor 4?

- Feasible : Access to PI3Kα-mutated patient cohorts and inhibitor supply.

- Interesting : Focus on understudied combinations (e.g., with immunotherapy).

- Novel : Investigate non-canonical PI3K roles (e.g., in tumor microenvironment modulation).

- Ethical : Prioritize trials with strong preclinical rationale.

- Relevant : Align with clinical guidelines (e.g., NCCN recommendations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.